molecular formula C18H22N2O2 B5083403 2-piperidin-1-yl-3-(propylamino)naphthalene-1,4-dione

2-piperidin-1-yl-3-(propylamino)naphthalene-1,4-dione

Cat. No.: B5083403
M. Wt: 298.4 g/mol
InChI Key: IOMUUZTZKRLIOJ-UHFFFAOYSA-N
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Description

2-piperidin-1-yl-3-(propylamino)naphthalene-1,4-dione is a complex organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of a piperidine ring and a propylamino group attached to a naphthalene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-yl-3-(propylamino)naphthalene-1,4-dione typically involves multi-step organic reactions. One common method involves the initial formation of the naphthalene-1,4-dione core, followed by the introduction of the piperidine and propylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-yl-3-(propylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and amines are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other derivatives with modified functional groups.

Scientific Research Applications

2-piperidin-1-yl-3-(propylamino)naphthalene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-piperidin-1-yl-3-(propylamino)naphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-1-yl)-3-(p-tolylamino)naphthalene-1,4-dione: This compound has a similar structure but with a p-tolylamino group instead of a propylamino group.

    2-(piperidin-1-yl)-3-(methylamino)naphthalene-1,4-dione: This compound features a methylamino group in place of the propylamino group.

Uniqueness

2-piperidin-1-yl-3-(propylamino)naphthalene-1,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propylamino group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-piperidin-1-yl-3-(propylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-2-10-19-15-16(20-11-6-3-7-12-20)18(22)14-9-5-4-8-13(14)17(15)21/h4-5,8-9,19H,2-3,6-7,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMUUZTZKRLIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)C2=CC=CC=C2C1=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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